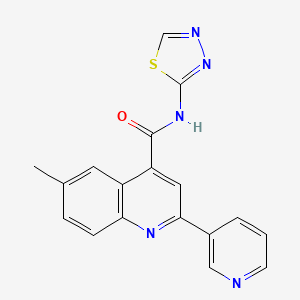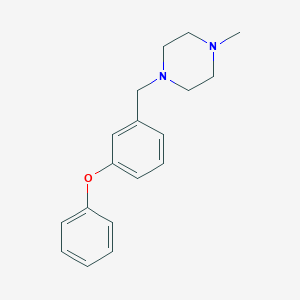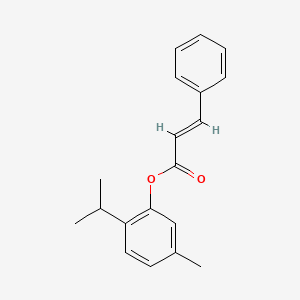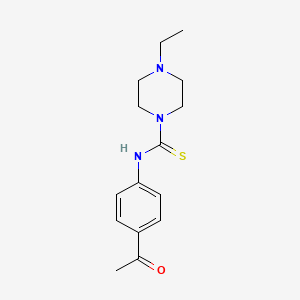
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thiadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This compound A has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels) in tumors. In addition, it has been shown to reduce inflammation and oxidative stress in various cell types, including neurons and immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A in lab experiments include its potent anti-cancer and anti-inflammatory activities, as well as its potential as a neuroprotective agent. However, one limitation of using this compound A is its potential toxicity, which may limit its use in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of this compound A and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A, including:
1. Further studies to elucidate the mechanism of action of this compound A and its potential targets in cancer cells and other cell types.
2. Development of new derivatives of this compound A with improved potency and selectivity.
3. Studies to evaluate the potential of this compound A as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound A in vivo, including its absorption, distribution, metabolism, and excretion.
5. Studies to evaluate the potential of this compound A in combination with other drugs or therapies for enhanced efficacy.
6. Investigation of the potential side effects and toxicity of this compound A in preclinical and clinical studies.
Synthesemethoden
The synthesis of 6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A involves the reaction of 2-chloro-6-methylquinoline-4-carboxylic acid with thiosemicarbazide and subsequent cyclization with pyridine-3-carbonitrile. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(3-pyridinyl)-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide A has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and pharmacology. It has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In neurobiology, this compound A has been shown to have potential as a neuroprotective agent against oxidative stress and inflammation. In pharmacology, it has been studied for its potential as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
6-methyl-2-pyridin-3-yl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c1-11-4-5-15-13(7-11)14(17(24)22-18-23-20-10-25-18)8-16(21-15)12-3-2-6-19-9-12/h2-10H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGCBHEYNNFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NN=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-methylphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811213.png)
![2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)

![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)

![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)